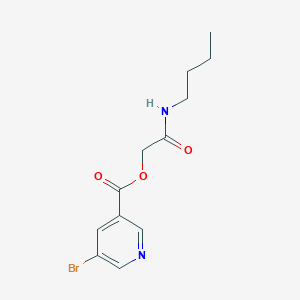

2-(butylamino)-2-oxoethyl 5-bromonicotinate

Description

2-(Butylamino)-2-oxoethyl 5-bromonicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position and a butylamino-oxoethyl ester group at the 2-position. The bromine atom enhances electronic effects and steric bulk, while the butylamino group may influence solubility and bioavailability.

Properties

IUPAC Name |

[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHBXCUBENRNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed

Scientific Research Applications

2-(butylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.

Material Science: It is used in the preparation of coordination compounds with unique magnetic and luminescence properties.

Environmental Chemistry: Derivatives of this compound are studied for their potential in environmental applications such as water treatment processes.

Mechanism of Action

The mechanism of action of 2-(butylamino)-2-oxoethyl 5-bromonicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom in the nicotinate moiety can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(butylamino)-2-oxoethyl 5-bromonicotinate to four structurally related compounds, emphasizing molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Core Structure Variations

Nicotinate vs. Benzoate Backbone :

The pyridine ring in nicotinate derivatives (e.g., 5-bromonicotinates) introduces a nitrogen atom, altering electronic properties compared to benzoate analogs. This may enhance binding to biological targets, such as enzymes or receptors sensitive to heteroaromatic systems. In contrast, adamantane-based benzoates (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) exhibit bulky, lipophilic adamantane groups that improve membrane permeability and stability .- Amino Groups: The butylamino group in the target compound contrasts with benzylamino (in ) or dimethylamino (in ) groups. Longer alkyl chains (e.g., butyl) may improve lipophilicity, while aromatic benzyl groups could enhance π-π interactions.

Biological Activity

2-(butylamino)-2-oxoethyl 5-bromonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented by the following structure:

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The presence of the bromine atom enhances its lipophilicity, facilitating cellular penetration, while the butylamino group contributes to its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of 5-bromonicotinate show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 10.0 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 10.0 |

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) assessed the antimicrobial effects of various derivatives of 5-bromonicotinate, including this compound. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.

- Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry (2024) explored the anticancer effects of this compound on breast cancer cells, demonstrating significant apoptotic activity through mitochondrial pathway activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : Enhances lipophilicity and biological activity.

- Butylamino Group : Increases binding affinity to target proteins.

- Carbonyl Functionality : Plays a crucial role in enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.